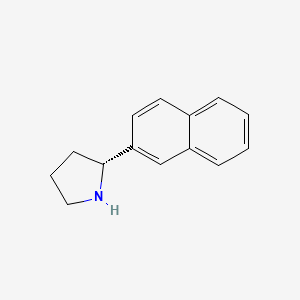

(R)-2-(Naphthalen-2-yl)pyrrolidine

Beschreibung

(R)-2-(Naphthalen-2-yl)pyrrolidine (CAS: 100710-36-9, as the hydrochloride salt ) is a chiral pyrrolidine derivative featuring a naphthalene moiety directly bonded to the pyrrolidine ring at the 2-position. The (R)-enantiomer is of particular interest due to its stereochemical influence on biological activity and molecular interactions. This compound is primarily utilized in pharmaceutical research, serving as an intermediate in the synthesis of bioactive molecules targeting enzymes and receptors.

Eigenschaften

Molekularformel |

C14H15N |

|---|---|

Molekulargewicht |

197.27 g/mol |

IUPAC-Name |

(2R)-2-naphthalen-2-ylpyrrolidine |

InChI |

InChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2/t14-/m1/s1 |

InChI-Schlüssel |

ASDMHFSTBKLKST-CQSZACIVSA-N |

Isomerische SMILES |

C1C[C@@H](NC1)C2=CC3=CC=CC=C3C=C2 |

Kanonische SMILES |

C1CC(NC1)C2=CC3=CC=CC=C3C=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Naphthalen-2-yl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method includes the use of chiral catalysts to ensure the formation of the desired enantiomer. The reaction conditions often involve the use of solvents like toluene or dichloromethane and may require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Naphthalen-2-yl)pyrrolidine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(Naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthalene-based ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced naphthalene derivatives.

Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products

The major products formed from these reactions include naphthalene-based ketones, carboxylic acids, and various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-(Naphthalen-2-yl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism by which ®-2-(Naphthalen-2-yl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthalene moiety can engage in π-π interactions, while the pyrrolidine ring can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substitution patterns, linker groups, and additional functional moieties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Differences and Advantages

Lipophilicity vs. Solubility :

- The naphthalene group in (R)-2-(Naphthalen-2-yl)pyrrolidine enhances membrane permeability but reduces aqueous solubility. Hydrochloride salts mitigate this .

- Carboxylic acid derivatives (e.g., ) trade lipophilicity for solubility, favoring polar targets.

Stereochemical Influence :

- The (R)-configuration in pyrrolidine derivatives often confers superior enantioselectivity in enzyme binding compared to racemic analogs .

Synthetic Accessibility :

- Nickel- or palladium-catalyzed methods dominate, but asymmetric synthesis remains challenging for complex analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.